An In-depth Technical Guide to (2S,3R)-H-Abu(3-N3)-OH Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2S,3R)-H-Abu(3-N3)-OH Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3R)-H-Abu(3-N3)-OH hydrochloride, also known as (2S,3R)-2-amino-3-azidobutanoic acid hydrochloride, is a non-canonical amino acid that serves as a versatile building block in chemical biology and drug development. Its key feature is the presence of an azide moiety, which enables its participation in bioorthogonal "click chemistry" reactions, specifically Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the precise and efficient conjugation of this amino acid to a wide array of molecules, facilitating the synthesis of modified peptides, bioconjugates, and targeted drug delivery systems. This technical guide provides a comprehensive overview of the known properties, a plausible synthetic route, and detailed experimental protocols for the application of (2S,3R)-H-Abu(3-N3)-OH hydrochloride.
Chemical and Physical Properties
Table 1: Physicochemical Properties of (2S,3R)-(Fmoc-amino)-3-azidobutyric acid
| Property | Value | Reference |
| CAS Number | 146306-79-8 | [1] |
| Molecular Formula | C₁₉H₁₈N₄O₄ | [1] |
| Molecular Weight | 366.4 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 150 - 156 °C | [1] |
| Optical Rotation | [a]D²⁰ = -7 ± 1º (c=1 in MeOH) | [1] |
| Purity | ≥ 99% (by titration, HPLC) | [1] |
The hydrochloride salt, (2S,3R)-H-Abu(3-N3)-OH hydrochloride, is expected to be a white to off-white solid with good solubility in polar solvents such as water and methanol.
Synthesis and Experimental Protocols
A plausible and efficient synthetic route to (2S,3R)-H-Abu(3-N3)-OH hydrochloride starts from the readily available and chiral precursor, L-threonine, which possesses the desired (2S,3R) stereochemistry. The synthesis involves the protection of the amine group, conversion of the hydroxyl group to an azide with inversion of stereochemistry, and subsequent deprotection.
Synthesis of (2S,3R)-(Fmoc-amino)-3-azidobutyric acid
A common strategy for the stereoselective synthesis of azido amino acids from their corresponding hydroxy analogs involves a Mitsunobu reaction or a two-step process of sulfonation followed by nucleophilic substitution with an azide salt. The latter approach with mesylation followed by azide substitution is known to proceed with inversion of configuration (S_N_2 mechanism), which is required to convert the (3R)-hydroxyl of L-threonine to a (3R)-azide.
Experimental Protocol: Synthesis of (2S,3R)-(Fmoc-amino)-3-azidobutyric acid from Fmoc-L-threonine
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Mesylation of Fmoc-L-threonine:
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Dissolve Fmoc-L-threonine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
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Add triethylamine (2.5 equivalents) dropwise to the solution.
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Slowly add methanesulfonyl chloride (1.5 equivalents) to the reaction mixture.
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Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylated intermediate.
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Azide Substitution:
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Dissolve the crude mesylated intermediate in dimethylformamide (DMF).
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Add sodium azide (3-5 equivalents) to the solution.
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Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield pure (2S,3R)-(Fmoc-amino)-3-azidobutyric acid.
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Deprotection to (2S,3R)-H-Abu(3-N3)-OH hydrochloride
The final step is the removal of the Fmoc protecting group to yield the free amine, which is then converted to its hydrochloride salt.
Experimental Protocol: Fmoc Deprotection
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Dissolve the purified (2S,3R)-(Fmoc-amino)-3-azidobutyric acid (1 equivalent) in a solution of 20% piperidine in DMF.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Remove the solvent under reduced pressure.
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Co-evaporate the residue with toluene to remove residual piperidine.
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Dissolve the resulting free amine in a minimal amount of methanol or diethyl ether.
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Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise until the precipitation of the hydrochloride salt is complete.
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Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (2S,3R)-H-Abu(3-N3)-OH hydrochloride.
Applications in Click Chemistry
(2S,3R)-H-Abu(3-N3)-OH hydrochloride is a valuable reagent for introducing an azide handle into peptides and other molecules for subsequent modification via click chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole.
Experimental Protocol: General Procedure for CuAAC
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Preparation of Reagents:
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Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., water, t-butanol, or DMSO).
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Prepare a stock solution of (2S,3R)-H-Abu(3-N3)-OH hydrochloride in water.
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Prepare a stock solution of a copper(II) sulfate (CuSO₄).
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Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.
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Prepare a stock solution of a copper-chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.
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Reaction Setup:
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In a reaction vessel, combine the alkyne-containing molecule and (2S,3R)-H-Abu(3-N3)-OH hydrochloride (typically in a slight excess).
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Add the THPTA solution, followed by the CuSO₄ solution.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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The final concentrations are typically in the range of 1-10 mM for the reactants, 100-500 µM for CuSO₄, 0.5-2.5 mM for THPTA, and 1-5 mM for sodium ascorbate.
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Reaction and Work-up:
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Stir the reaction at room temperature for 1-12 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, the product can be purified by standard techniques such as HPLC.
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Diagram: CuAAC Reaction Workflow
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with an azide without the need for a catalyst. This makes it particularly suitable for applications in living systems where copper toxicity is a concern.
Experimental Protocol: General Procedure for SPAAC
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Preparation of Reagents:
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Dissolve the strained alkyne (e.g., a DBCO-functionalized molecule) in a biocompatible solvent such as DMSO or a mixture of DMSO and an aqueous buffer.
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Dissolve (2S,3R)-H-Abu(3-N3)-OH hydrochloride in an aqueous buffer (e.g., PBS, pH 7.4).
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Reaction Setup:
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Combine the solutions of the strained alkyne and (2S,3R)-H-Abu(3-N3)-OH hydrochloride. The reactants are typically used in near-equimolar amounts or with a slight excess of one component.
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The reaction is generally performed at physiological temperature (37 °C) or room temperature.
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Reaction and Work-up:
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Incubate the reaction mixture for 1-24 hours.
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Monitor the progress by LC-MS or other suitable analytical techniques.
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The product can be purified by HPLC or used directly in downstream applications if the reaction is clean and quantitative.
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Diagram: SPAAC Reaction Workflow
Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Biological Significance and Signaling Pathways
Currently, there is no specific signaling pathway or biological process that has been directly attributed to (2S,3R)-H-Abu(3-N3)-OH hydrochloride itself. Its significance lies in its utility as a synthetic tool to probe and manipulate biological systems. By incorporating this azido-amino acid into peptides or other biomolecules, researchers can attach various functionalities, such as fluorescent dyes, affinity tags, or drug molecules, to study their interactions and effects on signaling pathways.
For instance, a peptide containing (2S,3R)-H-Abu(3-N3)-OH could be used to:
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Visualize cellular localization: By clicking a fluorescent dye to the azide, the peptide's distribution within a cell can be tracked.
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Identify binding partners: A biotin tag can be attached to the azide for pull-down assays to identify interacting proteins.
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Develop targeted therapies: A cytotoxic drug can be conjugated to the peptide to target specific cells or tissues.
The application of this compound is therefore upstream of the investigation of specific signaling pathways, providing a powerful method for creating the necessary molecular tools for such studies.
Conclusion
(2S,3R)-H-Abu(3-N3)-OH hydrochloride is a valuable and versatile building block for chemical biology and drug discovery. Its straightforward synthesis from L-threonine and its bioorthogonal reactivity make it an attractive tool for the site-specific modification of peptides and other biomolecules. The detailed protocols provided in this guide offer a starting point for researchers to incorporate this non-canonical amino acid into their synthetic strategies and to explore its potential in a wide range of applications. Further research into the full characterization of the hydrochloride salt and its application in various biological contexts will undoubtedly expand its utility in the scientific community.
